1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate
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Overview
Description
1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of a phenyl ring, followed by formylation to introduce the formamido group. The naphthalene moiety is then introduced through a condensation reaction. The final step involves the esterification of the naphthalene derivative with 3-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Substituted phenyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromophenyl and naphthalene moieties can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE
- 1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE
Uniqueness
1-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromophenyl, naphthalene, and nitrobenzoate moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H16BrN3O5 |
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Molecular Weight |
518.3 g/mol |
IUPAC Name |
[1-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C25H16BrN3O5/c26-19-8-3-6-17(13-19)24(30)28-27-15-22-21-10-2-1-5-16(21)11-12-23(22)34-25(31)18-7-4-9-20(14-18)29(32)33/h1-15H,(H,28,30)/b27-15+ |
InChI Key |
ICBXOKZXZYARLR-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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